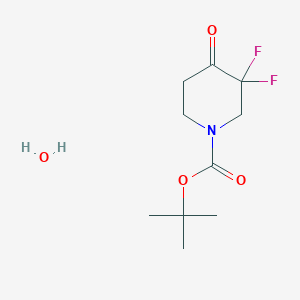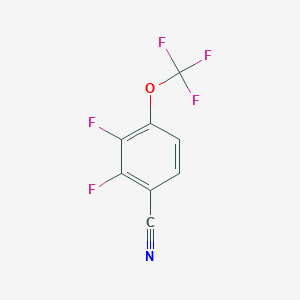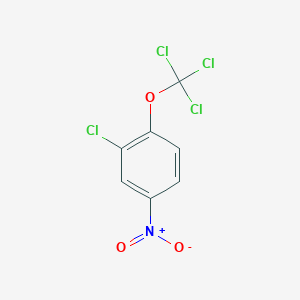![molecular formula C13H14N4O2 B1404649 7-(3-méthylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1610377-17-7](/img/structure/B1404649.png)
7-(3-méthylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione” are not explicitly mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione” are not explicitly mentioned in the retrieved data .Applications De Recherche Scientifique
Blocs de construction en chimie médicinale
Les dérivés de la triazolopyrazine servent de blocs de construction en chimie médicinale, permettant un accès rapide aux dérivés cibles à partir de réactifs disponibles dans le commerce .
Activité antibactérienne
Ces composés ont été testés pour leurs activités antibactériennes contre des souches telles que Staphylococcus aureus et Escherichia coli, montrant un potentiel prometteur comme agents antibactériens .
Analyse de la contamination des médicaments
Les dérivés de la triazolopyrazine sont utilisés dans des méthodes analytiques pour déterminer la contamination par les N-nitrosamines dans les produits pharmaceutiques, garantissant la sécurité des médicaments .
Motif privilégié dans la découverte de médicaments
La structure de la triazolopyrazine est considérée comme un « motif privilégié » dans la découverte de médicaments en raison de ses propriétés thérapeutiques potentielles .
Mécanisme D'action
Target of Action
It is noted that similar triazolopyrazine derivatives have been associated with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s worth noting that triazolopyrazine derivatives have been used in the manufacturing of sitagliptin and sitagliptin/metformin drug products .
Result of Action
It’s worth noting that similar triazolopyrazine derivatives have shown antibacterial activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . It affects cell signaling pathways by inhibiting c-Met and VEGFR-2 kinases, leading to alterations in gene expression and cellular metabolism . Additionally, 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione induces apoptosis in cancer cells, as evidenced by dose-dependent experiments and fluorescence staining .
Molecular Mechanism
At the molecular level, 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with VEGFR-2, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and effects of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione over time have been studied in laboratory settings. This compound exhibits good stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert its antiproliferative effects on cancer cells, with no significant degradation observed
Dosage Effects in Animal Models
The effects of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of tumor growth and enhanced apoptosis in cancer cells . At very high doses, some toxic effects have been observed, indicating a need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and VEGFR-2, influencing their activity and altering metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed throughout various cellular compartments . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a significant role in its activity. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its biological effects .
Propriétés
IUPAC Name |
7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-2-4-10(7-9)8-16-5-6-17-11(12(16)18)14-15-13(17)19/h2-4,7H,5-6,8H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWDQAVYODTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN3C(=NNC3=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)


![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)




![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)

